6,6-Dimethylazepane-2,4-dione
Description
6,6-Dimethylazepane-2,4-dione is a seven-membered lactam (azepane) featuring two ketone groups at positions 2 and 4 and two methyl substituents at position 5. Its molecular formula is C₈H₁₃NO₂ (molecular weight: 155.19 g/mol). This compound is commercially available as a building block for organic synthesis, with pricing reflecting its specialized use (e.g., 50 mg costing €529) .
Properties
IUPAC Name |
6,6-dimethylazepane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(10)3-7(11)9-5-8/h3-5H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIZHCFAKRVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)NC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493156 | |
| Record name | 6,6-Dimethylazepane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21455-90-3 | |
| Record name | 6,6-Dimethylazepane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylazepane-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of diesters. For example, the cyclization of a β-keto ester precursor under basic conditions can yield the desired azepane-dione structure .
Industrial Production Methods: Industrial production methods for this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylazepane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Recent studies have indicated that compounds related to 6,6-dimethylazepane-2,4-dione exhibit significant antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains. The azepane ring structure enhances the compound's ability to interact with biological targets, making it a promising candidate for further research in antimicrobial drug development .
Anticancer Activity
Research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown efficacy in inhibiting cancer cell proliferation and angiogenesis by targeting key pathways involved in tumor growth. For instance, derivatives have been developed that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .
Diabetes Management
The compound has also been explored for its potential in managing diabetes mellitus. Similar compounds have been noted for their antihyperglycemic effects, suggesting that this compound could be effective in regulating blood glucose levels .
Synthetic Organic Chemistry
Synthesis of Novel Derivatives
The synthesis of this compound serves as a valuable intermediate for creating various heterocyclic compounds. Its diketone structure allows for diverse chemical modifications, leading to the generation of novel derivatives with enhanced biological activities. The compound can be synthesized through various methods including cyclization reactions involving β-amino acids or other suitable precursors .
Drug Development Precursor
Due to its structural characteristics, this compound is being investigated as a precursor for developing new pharmaceuticals. Its ability to act as a scaffold for attaching different functional groups makes it versatile for creating targeted therapies in various disease areas .
Mechanism of Action
The mechanism of action of 6,6-Dimethylazepane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 6,6-Dimethylazepane-2,4-dione and analogs:
Key Observations:
- Bicyclic analogs (e.g., pyrrolo[1,2-a]pyrazine-diones) exhibit distinct conformational rigidity, which may influence biological activity .
- Lipophilicity : The additional methyl group in this compound likely increases logP compared to its 6-methyl counterpart, making it more suitable for lipid-rich environments.
- Synthetic Utility : Commercial availability suggests this compound is prioritized for targeted synthesis, whereas analogs like deferoxamine are optimized for specific biological functions .
Biological Activity
6,6-Dimethylazepane-2,4-dione, a compound belonging to the azepane family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a seven-membered cyclic structure with two carbonyl groups at the 2 and 4 positions. Its synthesis often involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity.
Antimicrobial Activity
Research has demonstrated that derivatives of azepane-2,4-dione exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to this compound have shown potent antifungal effects against various strains of Candida and dermatophytes. In one study, certain synthesized thiazolidine derivatives exhibited high antifungal activity, leading to morphological changes in yeast cell walls .
- Antibacterial Activity : The antibacterial efficacy of related compounds has been assessed using agar diffusion and broth dilution methods. Results indicated varying degrees of inhibition against both gram-positive and gram-negative bacteria depending on the substituents present on the benzene ring .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of this compound derivatives:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For example, a derivative was found to inhibit human topoisomerases I and II, crucial enzymes involved in DNA replication and repair .
- Cell Line Studies : In vitro studies involving breast cancer cell lines (e.g., MCF-7) demonstrated that certain derivatives could induce cell death through mechanisms involving cytochrome c release and DNA damage .
Case Study 1: Antifungal Activity Assessment
A series of thiazolidine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The study revealed that some compounds had minimal inhibitory concentrations (MIC) as low as 0.03 µg/mL against certain strains. The structural modifications significantly influenced their antifungal effectiveness .
Case Study 2: Anticancer Evaluation
In another study focusing on the anticancer potential of azepandione derivatives, researchers treated MCF-7 cells with different concentrations of a specific derivative. The results showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
